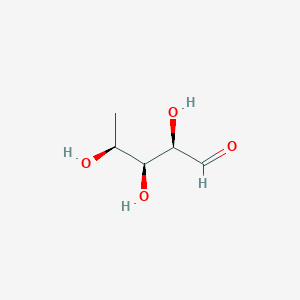
2-氨基-3-硝基苯甲酸
概述
描述
Synthesis Analysis
The synthesis of 2-Amino-3-nitrobenzoic acid and related compounds often involves nitration reactions and reduction processes. For instance, the synthesis of 3-aminobenzoic acid, a closely related compound, is achieved through nitration to form 3-nitrobenzoic acid, followed by reduction reactions involving iron and metal palladium catalytic reduction (Yin Qun). These processes highlight the versatility and reactivity of nitrobenzoic acids in organic synthesis.
Molecular Structure Analysis
The molecular structure of 2-Amino-3-nitrobenzoic acid is characterized by the presence of both amino and nitro functional groups attached to a benzoic acid core. This arrangement significantly influences its chemical behavior and interactions. For example, studies on molecular co-crystals involving nitrobenzoic acids demonstrate complex hydrogen-bonding patterns and polymorphism, indicating a rich landscape of structural diversity (D. Lynch et al.).
Chemical Reactions and Properties
2-Amino-3-nitrobenzoic acid participates in various chemical reactions, owing to its functional groups. The amino group can act as a nucleophile in substitution reactions, while the nitro group is prone to reduction to amines or participates in electrophilic aromatic substitution reactions. For instance, the transformation of nitrobenzoic acid derivatives through nucleophilic substitution highlights the reactivity of such compounds (F. Guerrera et al.).
Physical Properties Analysis
The physical properties of 2-Amino-3-nitrobenzoic acid, such as solubility, melting point, and crystalline structure, are influenced by its molecular arrangement. Co-crystal studies provide insight into how intermolecular forces, like hydrogen bonding, affect these properties. The synthesis and structural analysis of co-crystals involving nitrobenzoic acid derivatives reveal how molecular interactions dictate the physical state and stability of these compounds (J. Wardell, E. Tiekink).
科学研究应用
合成优化:张(2012 年)专注于优化合成 2-氨基-5-硝基苯甲酸的合成方法和工艺条件,为我国精细中间体产业的发展做出了贡献 (张,2012).
固体支持合成策略:Kilburn、Lau 和 Jones(2000 年)提出了一种新的固体支持策略,用于合成取代的 2-氨基甲基苯并咪唑,使用树脂结合的 4-氟-3-硝基苯甲酸和各种胺 (Kilburn、Lau 和 Jones,2000).
微生物代谢:Durham(1958 年)表明,荧光假单胞菌可以用对硝基苯甲酸作为需氧生长的唯一有机碳和氮源 (Durham,1958).
晶体结构分析:Mrozek 和 Głowiak(2004 年)研究了 5-氨基-2-硝基苯甲酸的晶体结构,揭示了一个单斜 P21/c 空间群,其中环状二聚体和 NH2 基团与 NO2 基团的氧原子形成三中心氢键 (Mrozek 和 Głowiak,2004).
亲核取代重排:Guerrera、Salerno、Lamartina 和 Spinelli(1995 年)展示了一种新颖的芳香亲核取代重排反应,可用于合成 4-氨基-3-硝基苯并[b]噻吩 (Guerrera、Salerno、Lamartina 和 Spinelli,1995).
高效液相色谱增强:Watanabe 和 Imai(1981 年)发现,7-氟-4-硝基苯并-2-氧杂-1,3-二唑可增强高效液相色谱,用于氨基酸的灵敏检测 (Watanabe 和 Imai,1981).
放射化学产率缩短合成:Kelly、Filer 和 Wright(2011 年)开发了一种四步法,以从 [14C(U)]-苯中生成 [苯-14C(U)]-2-氨基-6-硝基苯甲酸,放射化学产率为 32% (Kelly、Filer 和 Wright,2011).
分子共晶:Lynch、Smith、Byriel 和 Kennard(1994 年)研究了 3-硝基苯甲酸与阿米替的 1:1 分子加合物,显示氢键异二聚体形成带状链状聚合物结构 (Lynch、Smith、Byriel 和 Kennard,1994).
安全和危害
未来方向
2-Amino-3-nitrobenzoic acid is an important organic synthesis intermediate and is widely used in synthetic preparation medicine, agricultural chemicals, and types of functionality material . It is also a key intermediate of synthesizing benzimidazole class drug candesartan, Azilsartan, ABT-472PAPR inhibitor . Therefore, its future directions could involve further exploration of its potential applications in these areas.
作用机制
- Electrophilic Aromatic Substitution (Nitration) : The nitro group (-NO₂) is an electron-withdrawing substituent. During electrophilic aromatic substitution, it directs substitution to the meta position . In simpler terms, the nitro group tends to attach to the benzene ring at the position adjacent to the amino group.
- Synthesis : Researchers have synthesized benzoxazole derivatives using 2-aminophenol (a precursor of 2-Amino-3-nitrobenzoic acid) via various pathways. These derivatives exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects .
Mode of Action
Biochemical Pathways
属性
IUPAC Name |
2-amino-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPIVRWTAGQTPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277211 | |
| Record name | 2-Amino-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-nitrobenzoic acid | |
CAS RN |
606-18-8 | |
| Record name | 2-Amino-3-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3-nitrobenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most efficient method to synthesize 2-amino-3-nitrobenzoic acid according to current research?
A1: Current research [] highlights a novel approach to synthesize 2-amino-3-nitrobenzoic acid. The method involves using 3-nitrophthalic acid as the starting material and subjecting it to a series of reactions: mono-esterification, acylating chlorination, and finally, Curtius rearrangement hydrolyzation. This method boasts a 95% yield, which is significantly higher than previous synthesis methods [].
Q2: How is the structure of 2-amino-3-nitrobenzoic acid characterized?
A2: 2-Amino-3-nitrobenzoic acid is characterized by a planar molecular structure stabilized by intramolecular N—H⋯O hydrogen bonds, forming S(6) ring motifs []. These molecules are further linked in the crystal structure by intermolecular N—H⋯O, O—H⋯O, and C—H⋯O hydrogen bonds, creating a three-dimensional network [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














